An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-(Trifluoromethyl)quinoxalin-2-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-(Trifluoromethyl)quinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-(Trifluoromethyl)quinoxalin-2-ol. As a critical analytical tool in organic chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document will not only present the predicted spectral data but also delve into the underlying principles governing the chemical shifts and coupling constants, providing a robust framework for researchers working with this and similar heterocyclic compounds.
The quinoxaline scaffold is a significant pharmacophore, and the introduction of a trifluoromethyl group at the 8-position and a hydroxyl group at the 2-position introduces unique electronic features that are directly reflected in the NMR spectra. Understanding these spectral signatures is paramount for reaction monitoring, structural confirmation, and purity assessment.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the quinoxaline ring system is used.
Figure 1: Structure and atom numbering of 8-(Trifluoromethyl)quinoxalin-2-ol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 8-(Trifluoromethyl)quinoxalin-2-ol is expected to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the tautomeric equilibrium of the 2-hydroxyquinoxaline system, which predominantly exists in the quinoxalin-2(1H)-one form.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.0 - 8.2 | s | - | Singlet due to the absence of adjacent protons. Located on the pyrazinone ring. |
| H5 | ~7.8 - 8.0 | d | J = 7-9 | Doublet due to coupling with H6. Expected to be downfield due to proximity to the pyrazinone ring. |
| H6 | ~7.5 - 7.7 | t | J = 7-9 | Triplet due to coupling with H5 and H7. |
| H7 | ~7.9 - 8.1 | d | J = 7-9 | Doublet due to coupling with H6. Deshielded by the adjacent electron-withdrawing CF₃ group. |
| OH | Variable | br s | - | Broad singlet, chemical shift is dependent on solvent, concentration, and temperature. |
Causality Behind Predicted Chemical Shifts:
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Trifluoromethyl Group Effect: The -CF₃ group at the C8 position is a strong electron-withdrawing group, which deshields the ortho proton (H7) and, to a lesser extent, the other protons on the benzene ring through inductive effects. This is a well-documented phenomenon in the NMR of trifluoromethylated aromatic compounds.[1][2]
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Quinoxalin-2-one Tautomer: The 2-hydroxyquinoxaline exists predominantly as the lactam tautomer, quinoxalin-2(1H)-one. This structure significantly influences the electronic environment of the pyrazine ring, affecting the chemical shift of H3.[3]
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Aromatic Protons (H5, H6, H7): These protons form an AMX or ABC spin system. H7 is expected to be the most downfield of this system due to the deshielding effect of the adjacent CF₃ group. H5 will also be relatively downfield due to its peri-position to the nitrogen atom (N4). H6 will likely appear as a triplet, being coupled to both H5 and H7.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached (C8) and will also influence the chemical shifts of the surrounding carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale |
| C2 | ~155 - 160 | s | - | Carbonyl carbon of the quinoxalin-2-one tautomer, expected to be significantly downfield.[3] |
| C3 | ~130 - 135 | s | - | Aromatic CH carbon on the pyrazinone ring. |
| C4a | ~135 - 140 | s | - | Quaternary carbon at the ring junction. |
| C5 | ~120 - 125 | s | - | Aromatic CH carbon. |
| C6 | ~128 - 132 | s | - | Aromatic CH carbon. |
| C7 | ~125 - 130 | q | ³JCF ≈ 3-5 | Aromatic CH carbon, showing a small quartet due to three-bond coupling with the fluorine atoms. |
| C8 | ~128 - 133 | q | ²JCF ≈ 30-40 | Quaternary carbon attached to the CF₃ group, appearing as a quartet due to two-bond coupling.[1][4] |
| C8a | ~140 - 145 | s | - | Quaternary carbon at the ring junction. |
| CF₃ | ~120 - 125 | q | ¹JCF ≈ 270-280 | Carbon of the trifluoromethyl group, appearing as a strong quartet due to one-bond C-F coupling.[4] |
Key Features and Interpretation:
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¹JCF and ²JCF Coupling: The most definitive signals in the ¹³C NMR spectrum will be the quartets arising from the CF₃ group. The one-bond coupling (¹JCF) is typically very large (around 270-280 Hz), and the two-bond coupling to C8 (²JCF) is also significant (around 30-40 Hz).[1][4] The three-bond coupling to C7 (³JCF) will be smaller (around 3-5 Hz) and may not always be resolved.
-
Carbonyl Signal: The chemical shift of C2 will be indicative of the lactam form of the molecule.
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Substituent Effects: The trifluoromethyl group's electron-withdrawing nature influences the chemical shifts of the carbons in the benzene ring.[1]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 8-(Trifluoromethyl)quinoxalin-2-ol, the following protocol is recommended:
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Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. A common choice is deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve a wide range of organic compounds and because the hydroxyl proton will likely be observable as a distinct, exchangeable peak.[3] Deuterated chloroform (CDCl₃) can also be used, but the hydroxyl proton may exchange more rapidly or be very broad.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C is less sensitive.
-
Spectral Width: 0-220 ppm.
-
-
-
Advanced NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will confirm the connectivity of the protons on the benzene ring (H5, H6, H7).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.
-
¹⁹F NMR: To directly observe the fluorine resonance of the CF₃ group.[5][6]
-
Visualization of Key NMR Correlations
The following diagram illustrates the expected key HMBC correlations that would be instrumental in the complete assignment of the ¹H and ¹³C NMR spectra.
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. biophysics.org [biophysics.org]
